2-(Bromomethyl)-5-ethoxypyrazine
Description
2-(Bromomethyl)-5-ethoxypyrazine is a brominated pyrazine derivative characterized by a bromomethyl (-CH2Br) group at position 2 and an ethoxy (-OCH2CH3) group at position 5 on the pyrazine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive bromomethyl group and electron-donating ethoxy substituent.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-(bromomethyl)-5-ethoxypyrazine |
InChI |
InChI=1S/C7H9BrN2O/c1-2-11-7-5-9-6(3-8)4-10-7/h4-5H,2-3H2,1H3 |
InChI Key |
QGGGIMKRIUDLSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(N=C1)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs and their substituents are summarized below:
Key Observations :
- Steric Considerations : Bulky substituents (e.g., benzyl in 3-Benzyl-5-bromopyrazin-2(1H)-one) reduce reactivity in crowded synthetic environments .
- Reactivity : Bromomethyl groups (as in the target compound) are more reactive toward nucleophilic substitution than bromoacetyl or bromoaryl groups .
Bromomethyl Reactivity
The bromomethyl group in 2-(Bromomethyl)-5-ethoxypyrazine is pivotal for alkylation reactions. In contrast, 5-Bromo-3-methoxypyrazin-2-amine (CAS 5900-13-0) undergoes nucleophilic aromatic substitution due to its electron-deficient pyrazine ring .
Catalytic Efficiency
highlights that compounds with adjacent bromomethyl and carboxylic acid groups (e.g., 3-bromo-2-(bromomethyl)propionic acid) achieve higher diastereoselectivity (5.19 kcal·mol⁻¹ energy difference between epimers) and yields compared to acrylic acid derivatives . This suggests that steric and electronic factors in the target compound could similarly influence its synthetic utility.
Palladium-Catalyzed Reactions
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